N-(4-methylphenyl)-N-{[4-(methylsulfanyl)phenyl]sulfonyl}glycine
Description
Properties
IUPAC Name |
2-(4-methyl-N-(4-methylsulfanylphenyl)sulfonylanilino)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4S2/c1-12-3-5-13(6-4-12)17(11-16(18)19)23(20,21)15-9-7-14(22-2)8-10-15/h3-10H,11H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIFVZVZVLRODGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC(=O)O)S(=O)(=O)C2=CC=C(C=C2)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylphenyl)-N-{[4-(methylsulfanyl)phenyl]sulfonyl}glycine typically involves the following steps:
Starting Materials: The synthesis begins with 4-methylphenylamine and 4-(methylsulfanyl)benzenesulfonyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane.
Procedure: The 4-methylphenylamine is reacted with 4-(methylsulfanyl)benzenesulfonyl chloride to form the sulfonamide intermediate. This intermediate is then reacted with glycine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of automated reactors and continuous flow systems.
Chemical Reactions Analysis
Types of Reactions
N-(4-methylphenyl)-N-{[4-(methylsulfanyl)phenyl]sulfonyl}glycine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or reagents like tin(II) chloride can be employed.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
N-(4-methylphenyl)-N-{[4-(methylsulfanyl)phenyl]sulfonyl}glycine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-methylphenyl)-N-{[4-(methylsulfanyl)phenyl]sulfonyl}glycine would depend on its specific application. In medicinal chemistry, it might act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would be specific to the enzyme or protein it interacts with.
Comparison with Similar Compounds
Table 1: Key Properties of Comparable Compounds
Key Differences and Implications
Substituent Effects: Chlorine vs. Methyl/Methylsulfanyl: Chlorinated analogs (e.g., ) exhibit higher molecular weights and increased lipophilicity, which may enhance membrane permeability and target binding in hydrophobic pockets. In contrast, the methylsulfanyl group in the target compound introduces moderate hydrophobicity without halogen-related toxicity risks . Methoxy Groups: The 3,4-dimethoxyphenyl substituent in improves solubility due to oxygen’s polarity but may reduce blood-brain barrier penetration compared to non-polar groups.
Backbone Modifications: Amide vs. Amides are generally more resistant to hydrolysis than esters or acids .
Biological Activity
Overview
N-(4-methylphenyl)-N-{[4-(methylsulfanyl)phenyl]sulfonyl}glycine, an organic compound classified as a sulfonyl glycine derivative, exhibits significant biological activity that has garnered interest in medicinal chemistry. Its unique structural properties contribute to its potential applications in various fields, including pharmaceuticals and biochemistry.
Chemical Structure and Properties
- IUPAC Name : 2-(4-methyl-N-(4-methylsulfanylphenyl)sulfonylanilino)acetic acid
- Molecular Formula : C16H17NO4S2
- CAS Number : 357308-10-2
This compound features both a sulfonyl group and a glycine moiety, which are critical for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and proteins. It is hypothesized to act as an enzyme inhibitor by binding to the active site of target enzymes, thereby preventing substrate binding and inhibiting catalytic activity. The exact molecular targets remain under investigation, but potential pathways include:
- Enzyme Inhibition : Interference with metabolic pathways through inhibition of specific enzymes.
- Receptor Modulation : Possible interaction with various receptors that may lead to altered cellular responses.
In Vitro Studies
Recent studies have evaluated the compound's effects on various cell lines, demonstrating its potential as an anti-inflammatory and anticancer agent. Specific findings include:
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammatory markers in activated macrophages.
- Antitumor Activity : In vitro assays demonstrated cytotoxic effects against several cancer cell lines, indicating potential for use in cancer therapy.
Case Studies
-
Anti-inflammatory Activity :
- A study involving activated chondrocytes indicated that this compound effectively reduced pro-inflammatory cytokine production, suggesting its utility in treating conditions like osteoarthritis.
-
Anticancer Properties :
- Research conducted on malignant pleural mesothelioma cells showed that the compound inhibited cell proliferation and induced apoptosis, highlighting its potential as a therapeutic agent in oncology.
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity |
|---|---|
| This compound | Anti-inflammatory, Anticancer |
| N-(4-methylphenyl)-N-{[4-(methylthio)phenyl]sulfonyl}alanine | Limited studies; potential enzyme inhibition |
| N-(4-methylphenyl)-N-{[4-(methylthio)phenyl]sulfonyl}valine | Similar activity profile; less potency than glycine derivative |
Q & A
Q. What analytical methods detect and quantify degradation products?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
